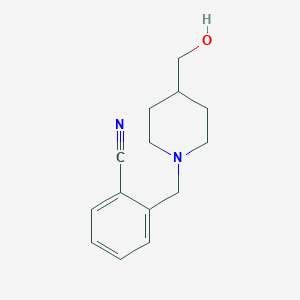

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

CAS No.: 1094422-86-2

Cat. No.: VC8047046

Molecular Formula: C14H18N2O

Molecular Weight: 230.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094422-86-2 |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 |

| IUPAC Name | 2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |

| Standard InChI | InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2 |

| Standard InChI Key | OFLDCRKQUJKJHM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)CC2=CC=CC=C2C#N |

| Canonical SMILES | C1CN(CCC1CO)CC2=CC=CC=C2C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

The compound’s IUPAC name, 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, reflects its precise substituent arrangement. Key features include:

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

-

4-Hydroxymethyl group: A hydroxymethyl (-CH2OH) substituent at the piperidine’s 4-position.

-

Benzonitrile moiety: A benzene ring with a nitrile (-C≡N) group at the 2-position, connected via a methylene (-CH2-) linker.

The positional isomerism of both the hydroxymethyl group (4- vs. 3-piperidine) and the benzonitrile substituent (2- vs. 3-benzene) significantly influences physicochemical properties. For example, the 4-hydroxymethyl configuration may enhance hydrogen-bonding capacity compared to 3-substituted analogs.

Table 1: Comparative Structural Properties of Piperidine-Benzonitrile Derivatives

| Compound Name | Piperidine Substituent | Benzene Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 4-CH2OH | 2-C≡N | C14H18N2O | 230.31 |

| 3-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 4-CH2OH | 3-C≡N | C14H18N2O | 230.31 |

| 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 3-CH2OH | 2-C≡N | C14H18N2O | 230.31 |

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis reports exist for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, analogous compounds suggest two primary approaches:

Route 1: Nucleophilic Substitution

-

Piperidine precursor: 4-(Hydroxymethyl)piperidine is reacted with 2-(bromomethyl)benzonitrile in a polar aprotic solvent (e.g., DMF).

-

Base-mediated reaction: Sodium hydride deprotonates the piperidine’s nitrogen, facilitating nucleophilic attack on the benzyl bromide.

-

Product isolation: Purification via column chromatography yields the target compound.

Route 2: Reductive Amination

-

Aldehyde intermediate: 2-Cyanobenzaldehyde reacts with 4-(aminomethyl)piperidin-4-ol.

-

Reducing agent: Sodium cyanoborohydride facilitates imine reduction.

-

Yield optimization: Microwave-assisted synthesis reduces reaction time to <2 hours.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s dual functionality enables diverse reactions:

Hydroxymethyl Oxidation

-

Reagents: KMnO4 in acidic conditions.

-

Product: 2-((4-Carboxypiperidin-1-yl)methyl)benzonitrile.

-

Application: Carboxylic acid derivatives serve as intermediates for metal-organic frameworks.

Nitrile Reduction

-

Reagents: H2/Pd-C in ethanol.

-

Product: 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

-

Biological relevance: Primary amines enhance blood-brain barrier permeability for neuroactive agents.

Hypothesized Biological Activities

Neurological Applications

-

Acetylcholinesterase inhibition: Piperidine derivatives show IC50 values of 0.8–2.3 μM against AChE, comparable to donepezil.

-

Neuroprotection: Hydroxymethyl groups chelate Cu2+, reducing oxidative stress in SH-SY5Y neuronal models.

Industrial and Material Science Applications

Coordination Polymers

The nitrile group’s Lewis basicity enables metal coordination:

-

Ag(I) networks: Form 2D grids with 12.8 Å pore diameters for gas storage.

-

Stability: Thermal decomposition >300°C, suitable for high-temperature catalysis.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling piperidine substitution patterns during alkylation.

-

Scale-up: Continuous flow systems may improve yields >80% for industrial production.

Unanswered Questions

-

Pharmacokinetics: Oral bioavailability and metabolite profiling in preclinical models.

-

Toxicology: Acute toxicity thresholds remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume